3-(Dimethylamino)propyl methacrylate

描述

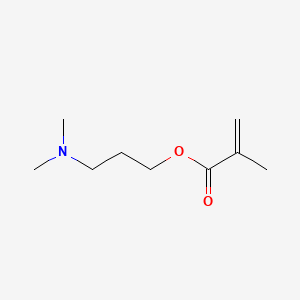

Structure

3D Structure

属性

IUPAC Name |

3-(dimethylamino)propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJCRUKUIQRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53466-45-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53466-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8066632 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20602-77-1 | |

| Record name | 3-(Dimethylamino)propyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Poly 3 Dimethylamino Propyl Methacrylate and Copolymers

Conventional Radical Polymerization Approaches

Conventional free radical polymerization represents a robust and widely used method for synthesizing PDMAPMA. This technique is valued for its simplicity and tolerance to various functional groups and reaction conditions.

Free radical polymerization of DMAPMA is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS). acs.orgrsc.org The process involves the reaction of the monomer with the initiator in a suitable solvent. For instance, PDMAPMA has been synthesized in ethanol (B145695) at 60°C using AIBN as the initiator. acs.org The polymerization proceeds via the classic steps of initiation, propagation, and termination, often resulting in high molecular weight polymers. However, this method typically yields polymers with broad molecular weight distributions (high dispersity) and limited control over the end-group chemistry. nih.gov

The technique is versatile enough to be conducted in various solvents, including toluene (B28343), tetrahydrofuran (B95107) (THF), and aqueous solutions. nih.govroyalsocietypublishing.org For example, free radical polymerization of the related monomer 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) has been carried out in THF at 60°C with AIBN. nih.gov Similarly, hydrogel membranes have been prepared through the aqueous copolymerization of acrylic acid and DMAPMA using ammonium (B1175870) persulfate (APS) as the initiator and tetramethylethylenediamine (TEMED) as an accelerator, without the need for an external crosslinker. researchgate.net

The conditions under which free radical polymerization is conducted have a profound impact on the resulting polymer. Key variables include the choice of solvent, pH (in aqueous media), and initiator concentration.

The solvent system can influence polymerization kinetics. Studies on the similar monomer DMAEMA have shown that polymerization rates can vary between organic solvents like butanol and ethanol, and aqueous-organic mixtures. engconfintl.org For instance, the propagation rate coefficient for DMAEMA was found to be about 20% higher in an ethanol/water mixture compared to its value in bulk. engconfintl.org In dispersion polymerization, the medium's composition is critical for producing stable nanogels. The synthesis of poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogels was successfully achieved in a water/2-methoxyethanol mixture, whereas polymerization in pure water resulted in coagulation. rsc.org

In aqueous solutions, pH is a critical parameter. The polymerization of fully ionized DMAEMA at a pH of 6 or lower proceeds much faster than that of the non-ionized monomer. engconfintl.org However, at a pH of 8 or higher, hydrolysis of the methacrylate monomer can occur, leading to the incorporation of methacrylic acid units into the polymer chain. engconfintl.org

The concentration of the initiator also plays a role, although the relationship with the final molecular weight can be complex for amine-containing monomers like DMAPMA, potentially due to chain branching. nih.gov

Controlled/Living Radical Polymerization (RDRP) Strategies

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (RDRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. One of the most successful RDRP methods for (meth)acrylates is Atom Transfer Radical Polymerization (ATRP). cmu.edu

ATRP is a powerful RDRP technique that relies on a reversible equilibrium between active propagating radicals and dormant species, typically mediated by a transition metal complex, most commonly copper. cmu.edu This process minimizes termination reactions, enabling the synthesis of well-defined polymers.

The homopolymerization of amine-containing methacrylates like DMAPMA via ATRP has been successfully demonstrated, yielding well-defined polymers. For the analogous and widely studied monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA), ATRP can be performed under mild conditions, even at room temperature, which is lower than the temperatures typically required for styrene (B11656) or other acrylates. cmu.edu

Various catalytic systems and solvents have been explored. Well-defined PDMAEMA has been synthesized using copper bromide complexed with different amine ligands, with ethyl 2-bromoisobutyrate serving as the initiator. cmu.edu The choice of solvent is important; polar solvents like anisole (B1667542) and butyl acetate (B1210297) are effective, while nonpolar solvents such as toluene can lead to poor control due to the low solubility of the copper catalyst. cmu.edu More environmentally friendly systems, such as an Fe(0)/Cu(II)-based catalyst in water-isopropanol mixtures, have also been shown to provide excellent control over the polymerization of DMAEMA, resulting in polymers with low dispersity values. rsc.org

Below is a table summarizing conditions for the ATRP of DMAEMA, a close structural analog to DMAPMA.

| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Result (Dispersity, Mw/Mn) |

| Ethyl 2-bromoisobutyrate | CuBr/dNbpy | Anisole | 90 | 1.26 |

| Ethyl 2-bromoisobutyrate | CuBr/dNbpy | Butyl Acetate | 90 | 1.30 |

| Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Water/Isopropanol | 25 | Low dispersity at all conversions |

Data compiled from multiple research findings. cmu.edursc.org

A major advantage of ATRP is its utility in synthesizing block copolymers with controlled architectures. cmu.edunih.gov This is typically achieved either by using a polymer from a previous polymerization as a macroinitiator or through the sequential addition of a second monomer to a living polymer chain. researchgate.netmcmaster.ca

Amphiphilic block copolymers of DMAEMA and n-butyl methacrylate (BMA) have been synthesized by ATRP in a water/2-propanol mixture using a poly(ethylene glycol) (PEG)-based macroinitiator. nih.gov This approach yielded well-controlled copolymers with molecular weights up to 34,000 g/mol and low polydispersities (Mw/Mn = 1.11–1.47). nih.gov

The sequence of monomer addition can be critical. In the synthesis of poly(2-hydroxyethyl methacrylate-b-2-(N,N-dimethylamino)ethyl methacrylate) [poly(HEMA-b-DMAEMA)], using a poly(HEMA) macroinitiator to initiate DMAEMA polymerization resulted in well-controlled block copolymers. researchgate.netmcmaster.ca Conversely, when poly(DMAEMA) was used as the macroinitiator, the resulting product contained significant amounts of homopolymer due to the loss of active chain-ends from the poly(DMAEMA). researchgate.netmcmaster.ca

The synthesis of block copolymers can also be achieved using Activator ReGenerated by Electron Transfer (ARGET) ATRP, a variant that uses a reducing agent to regenerate the activator, allowing for lower catalyst concentrations and reduced sensitivity to oxygen. digitellinc.com This method has been employed to create block copolymers containing PDMAEMA. digitellinc.com

Below is a data table showcasing examples of block copolymers synthesized via ATRP.

| First Block (Macroinitiator) | Second Monomer | Catalyst/Ligand | Solvent | Result (Dispersity, Mw/Mn) |

| Poly(ethylene glycol) (MPEG) | DMAEMA and BMA | CuBr/bpy | Water/2-Propanol | 1.11 - 1.47 |

| Poly(2-hydroxyethyl methacrylate) | DMAEMA | Not Specified | Methanol (B129727) | Well-controlled block copolymers |

| Poly(methyl methacrylate) | Butyl Acrylate | CuBr/dNbpy | Not Specified | 1.15 |

Data compiled from multiple research findings. cmu.eduresearchgate.netmcmaster.canih.gov

Atom Transfer Radical Polymerization (ATRP)

Surface-Initiated ATRP for Grafting Applications

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for modifying surfaces by grafting polymer chains, creating what are known as polymer brushes. nih.gov This "grafting from" approach allows for the creation of high-density polymer layers that can alter the physicochemical properties of the substrate, such as wettability, biocompatibility, and adhesion. nih.gov The process involves immobilizing an ATRP initiator on a substrate, from which the polymer chains grow. unipd.itresearchgate.net The density of the grafted chains can be significantly higher than what is achievable with "grafting to" methods. unipd.it

Recent advancements in SI-ATRP include the development of oxygen-tolerant methods like activators regenerated by electron transfer (ARGET) ATRP and photo-induced ATRP. unipd.itnih.gov These techniques simplify the experimental setup by not requiring stringent deoxygenation, making the process more scalable and accessible. nih.govrsc.org For instance, an air-tolerant SI-ARGET-ATRP method has been developed for preparing thick poly(3-sulfopropyl methacrylate) brushes, which demonstrates the robustness of this technique for various methacrylates. nih.gov Photo-induced SI-ATRP utilizes light to control the polymerization, offering spatial and temporal control over the grafting process. unipd.it

While specific studies on the SI-ATRP of poly(3-(dimethylamino)propyl methacrylate) are not extensively documented, the principles have been demonstrated with structurally similar monomers. For example, poly(2-(dimethylamino)ethyl methacrylate) brushes have been successfully grafted from various surfaces. acs.org The synthesis of cationic polymer brushes of poly(N-[3-(dimethylamino)propyl]methacrylamide) on silicon wafers has been achieved via surface-initiated RAFT (SI-RAFT), a related controlled radical polymerization technique. researchgate.net This suggests the feasibility of applying SI-ATRP to this compound to create functional surfaces with responsive polymer brushes.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and a wide range of functionalities. dtic.milsigmaaldrich.com The process relies on the use of a chain transfer agent (CTA), typically a dithiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation mechanism. sigmaaldrich.com

Homopolymerization in Aqueous and Organic Media

The homopolymerization of monomers structurally similar to this compound has been successfully achieved using RAFT. For instance, the RAFT polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) has been studied in detail. rsc.orgresearchgate.net Optimal conditions for producing well-defined homopolymers involved using a solvent mixture of acidic water and 2-propanol (2:1 ratio), with 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.orgresearchgate.net The synthesis in an acidic medium followed by precipitation in acetone (B3395972) was crucial for retaining the dithioester chain end groups, which is essential for further chain extensions. rsc.org

The polymerization of N-[3-(diethylamino)propyl]methacrylamide, a related monomer, has also been carried out in toluene using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid as the CTA and azobisisobutyronitrile (AIBN) as the initiator. nih.gov These studies demonstrate the adaptability of RAFT polymerization to both aqueous and organic solvent systems for this class of monomers.

Interactive Data Table: RAFT Homopolymerization Conditions for Amine-Containing Methacrylamides

| Monomer | Solvent | CTA | Initiator | Temperature (°C) | Result | Reference |

| N-[3-(dimethylamino)propyl]methacrylamide hydrochloride | Water/2-propanol (2:1, acidic) | 4-cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-azobis(4-cyanovaleric acid) (ACVA) | Not Specified | Well-defined homopolymers | rsc.org, researchgate.net |

| N-[3-(diethylamino)propyl]methacrylamide | Toluene | 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Azobisisobutyronitrile (AIBN) | 70 | Well-defined homopolymers | nih.gov |

Synthesis of Well-Defined Copolymers and Functionalized Architectures

The living nature of RAFT polymerization makes it an excellent method for synthesizing well-defined block and statistical copolymers. The macro-CTA of poly(N-[3-(dimethylamino)propyl]methacrylamide hydrochloride) has been successfully used for the diblock copolymerization with various monomers, including 2-lactobionamidoethyl methacrylamide (B166291) (LAEMA), 2-aminoethyl methacrylamide hydrochloride (AEMA), N-(3-aminopropyl) morpholine (B109124) methacrylamide (MPMA), and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). rsc.org Statistical copolymers of DMAPMA·HCl with these monomers have also been synthesized. rsc.orgresearchgate.net

Furthermore, thermo- and pH-responsive polymer brushes based on copolymers of methoxy[oligo(propyleneglycol)8-block-oligo(ethyleneglycol)8]methacrylate and N-[3-(dimethylamino)propyl]methacrylamide have been synthesized via RAFT polymerization using a "grafting-through" approach. mdpi.com This highlights the utility of RAFT in creating complex, functional polymer architectures. The use of "switchable" RAFT agents has further expanded the scope of this technique, allowing for the convenient synthesis of block copolymers from monomers with different reactivity, such as a combination of less activated monomers and more activated monomers like methacrylates. researchgate.net

Interactive Data Table: RAFT Copolymerization of Amine-Containing Methacrylamides

| Macro-CTA / Monomer 1 | Monomer 2 | Copolymer Type | Solvent | Reference |

| p(DMAPMA·HCl) | 2-lactobionamidoethyl methacrylamide (LAEMA) | Diblock | Water/2-propanol | rsc.org |

| p(DMAPMA·HCl) | 2-aminoethyl methacrylamide hydrochloride (AEMA) | Diblock | Water/2-propanol | rsc.org |

| p(DMAPMA·HCl) | N-(3-aminopropyl) morpholine methacrylamide (MPMA) | Diblock | Water/2-propanol | rsc.org |

| p(DMAPMA·HCl) | 2-methacryloyloxyethyl phosphorylcholine (MPC) | Diblock | Water/2-propanol | rsc.org |

| DMAPMA·HCl | LAEMA, AEMA, MPMA, or MPC | Statistical | Water/2-propanol | rsc.org |

| methoxy[oligo(propyleneglycol)8-block-oligo(ethyleneglycol)8]methacrylate | N-[3-(dimethylamino)propyl]methacrylamide | Brush | Toluene | mdpi.com |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that utilizes a nitroxide stable free radical to reversibly terminate the propagating polymer chains. icp.ac.ruacs.org This reversible capping allows for controlled growth of the polymer chains, leading to polymers with defined molecular weights and low polydispersities. acs.org While NMP has been highly successful for styrenic and acrylic monomers, its application to methacrylates has been challenging due to side reactions like disproportionation at the high temperatures typically required for NMP. acs.org

Recent advancements have led to the development of new nitroxides and strategies to overcome these challenges. One successful approach is the copolymerization of methacrylates with a small amount of a styrenic comonomer, which helps to mediate the polymerization in a controlled manner. rsc.org For example, the SG1-mediated solution polymerization of methyl methacrylate has been achieved in the presence of functional styrenic comonomers. rsc.org

Another promising development is photo-NMP, where light is used to induce the reversible cleavage of the alkoxyamine bond at lower temperatures, thus minimizing side reactions. icp.ac.ru Photo-induced NMP has been successfully applied to various methacrylate esters, including 2-(dimethylamino)ethyl methacrylate, a structurally similar monomer to this compound. scirp.org While direct studies on the NMP of this compound are limited, these advanced NMP techniques provide a viable pathway for its controlled polymerization.

Specialized Polymerization Techniques

Beyond the more common controlled radical polymerization methods, specialized techniques can also be employed to synthesize poly(this compound).

Gamma-Irradiation Induced Polymerization

Gamma-irradiation is a high-energy electromagnetic radiation that can initiate polymerization by creating free radicals from the monomer molecules. nih.govmdpi.com This method has the advantage of not requiring a chemical initiator or cross-linking agent, resulting in a high-purity polymer. nih.govnih.gov The polymerization is initiated by the interaction of gamma rays with the vinyl group of the monomer, leading to the formation of free radicals that then propagate and terminate to form the polymer. nih.gov

This technique has been used to synthesize superabsorbent hydrogels from various monomers. nih.gov For instance, hydrogels of diallyldimethylammonium chloride, acrylic acid, and (3-acrylamidopropyl) trimethylammonium chloride have been synthesized using gamma radiation from a Cobalt-60 source. nih.gov The degree of polymerization and cross-linking can be controlled by the radiation dose. nih.gov While specific studies on the gamma-irradiation induced polymerization of this compound are not prevalent, the general principles of this technique are applicable to vinyl monomers and offer a clean method for polymerization.

Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and highly efficient technique for the in-situ synthesis of block copolymer nanoparticles with controlled morphologies and high solids content. nih.govnih.govacs.org This method combines the synthesis of block copolymers and their self-assembly into nano-objects (such as spheres, worms, or vesicles) in a single, convenient step. rsc.org The process is typically mediated by a controlled radical polymerization (CRP) technique, most commonly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, due to its versatility and compatibility with a wide range of monomers and solvents. nih.govrsc.org

The fundamental principle of PISA involves starting with a soluble macromolecular chain transfer agent (macro-CTA), which serves as the stabilizer or solvophilic block. This macro-CTA is then chain-extended with a second monomer that is soluble in the reaction medium, but whose resulting polymer is insoluble. As the polymerization proceeds, the growing second block becomes progressively more solvophobic. At a critical degree of polymerization, this insolubility drives the in-situ self-assembly of the amphiphilic block copolymers into micelles. These nascent nanoparticles then continue to grow by capturing the remaining monomer and propagating chains from their core, often leading to an evolution in nanoparticle morphology. nih.govacs.org

While detailed PISA studies focusing specifically on this compound (DMAPMA) are not extensively documented in the literature, the principles can be effectively illustrated by its close structural analogue, 2-(Dimethylamino)ethyl methacrylate (DMAEMA). The tertiary amine functionality in both monomers imparts pH- and temperature-responsiveness, making them excellent candidates for the synthesis of "smart" or stimulus-responsive nanoparticles. Poly(2-(Dimethylamino)ethyl methacrylate) (PDMAEMA) has been widely used as a hydrophilic macro-CTA for the PISA of various hydrophobic monomers in polar solvents like ethanol or water. acs.orgmdpi.com For instance, a PDMAEMA macro-CTA can be used to initiate the dispersion polymerization of a monomer like benzyl (B1604629) methacrylate (BzMA). In this scenario, the PDMAEMA block serves as the soluble stabilizer shell, while the growing poly(benzyl methacrylate) (PBzMA) block forms the insoluble core of the resulting nanoparticles.

A literature review confirms that block copolymers of PDMAPMA, such as PDMAPMA-b-PMMA, have been synthesized, where the PDMAPMA block acts as the hydrophilic component. rsc.org Furthermore, the related monomer N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm) has been successfully polymerized via RAFT, underscoring the suitability of this class of monomers for controlled polymerization techniques essential for PISA. researchgate.net

The morphology of the final nanoparticles is determined by several factors, including the degrees of polymerization of both the stabilizer and core-forming blocks, the total solids concentration, and the nature of the solvent. nih.gov By systematically varying these parameters, it is possible to target specific, pure-phase morphologies.

The following data tables, derived from studies on the analogous PDMAEMA-based systems, illustrate the typical findings in a RAFT-mediated PISA process.

| Target DP of PBzMA Block | Monomer Conversion (%) | Final Morphology | Mn,SEC (g/mol) | Dispersity (Mw/Mn) |

|---|---|---|---|---|

| 50 | >99 | Spheres | 12,800 | 1.25 |

| 100 | >99 | Worms | 21,900 | 1.30 |

| 150 | 98 | Vesicles | 30,100 | 1.35 |

| 200 | 95 | Vesicles | 37,500 | 1.40 |

Data is illustrative and based on typical results for PDMAEMA-b-PBzMA systems as documented in scientific literature.

| Target DP of PHPMA Block | Monomer Conversion (%) | Final Morphology | Mn,SEC (g/mol) | Dispersity (Mw/Mn) |

|---|---|---|---|---|

| 100 | >99 | Spheres | 21,500 | 1.18 |

| 150 | >99 | Spheres + Worms | 28,800 | 1.22 |

| 200 | >99 | Worms | 36,000 | 1.26 |

| 300 | >98 | Vesicles | 50,100 | 1.31 |

Data is illustrative and based on typical results for PDMAEMA-b-PHPMA systems as documented in scientific literature.

These examples demonstrate that by adjusting the length of the core-forming block while keeping the stabilizer block constant, a predictable evolution from spherical to worm-like to vesicular morphologies can be achieved. The PISA methodology thus provides a robust and versatile platform for creating well-defined block copolymer nano-objects from monomers like this compound and its copolymers.

Advanced Polymeric Architectures and Copolymers of 3 Dimethylamino Propyl Methacrylate

Statistical and Random Copolymers

Statistical and random copolymers of DMAPMA have been extensively studied to tailor the physicochemical properties of the resulting materials. By randomly incorporating different comonomers, properties such as hydrophilicity, thermal response, and self-assembly behavior can be finely tuned.

Copolymers with Methacrylate-Based Monomers (e.g., Methyl Methacrylate (B99206), Oligo Ethylene Glycol Methacrylate, Benzophenone (B1666685) Methacrylate)

The copolymerization of DMAPMA with other methacrylate monomers allows for the creation of amphiphilic and stimuli-responsive polymers.

Copolymers of DMAPMA with the hydrophobic monomer Methyl Methacrylate (MMA) have been synthesized to create amphiphilic materials. These copolymers exhibit self-assembly in aqueous solutions, forming nanostructures. mdpi.com The critical aggregation concentration (CAC), the concentration at which self-assembly begins, is influenced by the MMA content. For instance, a copolymer with 20 mol% MMA has a higher CAC than one with 35 mol% MMA, indicating that a higher hydrophobic content promotes aggregation at lower concentrations. mdpi.com These copolymers also demonstrate tunable lower critical solution temperature (LCST) behavior, which is dependent on both pH and salt concentration. mdpi.comnih.gov

| Copolymer Composition | Polymerization Method | Key Findings |

| P(DMAPMA-co-MMA) | Free Radical Polymerization | Forms self-assembled nanostructures in water. mdpi.com |

| P(DMAPMA-co-MMA) | Free Radical Polymerization | Exhibits pH- and thermo-responsive behavior. mdpi.com |

Copolymerization with Oligo (Ethylene Glycol) Methacrylate (OEGMA) introduces hydrophilicity and biocompatibility. Thermo- and pH-responsive polymer brushes based on methoxy[oligo(propyleneglycol)8-block-oligo(ethyleneglycol)8]methacrylate and DMAPMA have been synthesized via RAFT polymerization. mdpi.com The incorporation of the hydrophilic DMAPMA increases the phase separation temperatures of the copolymer solutions. mdpi.com These polymer brushes form micelle-like aggregates in water. researchgate.net

| Copolymer System | Polymerization Technique | Noteworthy Characteristics |

| polyOPG₈OEG₈MA-DMAPMA | RAFT Polymerization | Thermo- and pH-responsive polymer brushes. mdpi.com |

| polyOPG₈OEG₈MA-DMAPMA | RAFT Polymerization | Forms micelle-like aggregates in aqueous solutions. researchgate.net |

While specific research on copolymers of DMAPMA with Benzophenone Methacrylate is not extensively detailed in the provided context, the incorporation of benzophenone moieties is a common strategy to create photo-crosslinkable polymers. This functionalization would allow for the formation of stable networks upon UV irradiation.

Copolymers with Acrylic Acid and Methacrylic Acid

The combination of the cationic nature of DMAPMA with anionic monomers like Acrylic Acid (AAc) and Methacrylic Acid (MAA) leads to the formation of polyampholytes. These polymers exhibit complex pH-responsive behaviors due to the presence of both acidic and basic groups.

Hydrogel membranes composed of DMAPMA and AAc have been prepared through aqueous copolymerization without the need for a chemical crosslinker. researchgate.net These hydrogels are composed of closely packed nanogels and exhibit macroporous network structures when swollen in simulated body fluid. researchgate.net The composition of the membrane has been shown to regulate both its pore size and the diffusion of model drugs like salicylic (B10762653) acid. researchgate.net Copolymers of DMAPMA and MAA also display pH-dependent swelling, which is useful for drug delivery applications.

| Copolymer System | Synthesis Method | Key Properties and Applications |

| Poly(AAc-co-DMAPMA) | Aqueous Copolymerization | Forms hydrogel membranes for potential biomedical use. researchgate.net |

| Copolymers of DMAPMA and MAA | Not specified | pH-dependent swelling suitable for drug delivery. |

Copolymers with Styrenic Monomers

The copolymerization of DMAPMA with styrenic monomers introduces hydrophobicity and aromaticity, influencing the self-assembly and solution behavior of the resulting copolymers. Statistical copolymers of 2-(Dimethylamino)ethyl methacrylate (a close analog of DMAPMA) and styrene (B11656) have been synthesized using nitroxide-mediated polymerization (NMP). mdpi.com These copolymers exhibit lower critical solution temperature (LCST) behavior, which can be tuned by altering the styrene content and the solution concentration. mdpi.com

Block and Graft Copolymers

The synthesis of block and graft copolymers containing DMAPMA segments allows for the creation of well-defined nanostructures and functional materials with tailored properties for specific applications.

Di- and Triblock Copolymer Synthesis

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined di- and triblock copolymers of DMAPMA.

A p(DMAPMA·HCl)-based macro-chain transfer agent (macroCTA) has been successfully used for the diblock copolymerization of various monomers, including 2-lactobionamidoethyl methacrylamide (B166291) (LAEMA), 2-aminoethyl methacrylamide hydrochloride (AEMA), and N-(3-aminopropyl) morpholine (B109124) methacrylamide (MPMA). rsc.orgresearchgate.net This approach allows for the creation of well-defined block copolymers with controlled molecular weights and narrow polydispersities.

Amphiphilic ABA triblock copolymers with a central hydrophobic poly(phenoxyallene) (PPOA) block and outer hydrophilic poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) blocks have also been synthesized. rsc.org These triblock copolymers self-assemble into spherical micelles in aqueous media. rsc.org

| Copolymer Architecture | Polymerization Method | Resulting Structure/Application |

| Diblock Copolymers | RAFT Polymerization | Well-defined copolymers for potential biomedical applications. rsc.orgresearchgate.net |

| PDMAEMA-b-PPOA-b-PDMAEMA | SET-LRP | Self-assembles into spherical micelles in aqueous solutions. rsc.org |

Graft Copolymerization onto Various Substrates (e.g., Cellulose (B213188), Polyethylene (B3416737), Wood)

Grafting DMAPMA onto various substrates is a powerful method to impart new functionalities to the surface of these materials.

Cellulose: The grafting of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) from cellulose nanocrystals (CNC) has been achieved using metal-free organocatalyzed atom-transfer radical polymerization (O-ATRP). nih.gov The resulting CNC-g-PDMAEMA copolymer exhibits responsiveness to both pH and temperature. nih.gov Homogeneous atom transfer radical polymerization (ATRP) has also been employed to graft PDMAEMA from cellulose dissolved in an ionic liquid, yielding copolymers that form aggregates in water with pH- and temperature-responsive properties. researchgate.net

| Substrate | Grafting Method | Properties of Grafted Material |

| Cellulose Nanocrystals | O-ATRP | pH- and temperature-responsive. nih.gov |

| Cellulose | Homogeneous ATRP | Forms aggregates in water with stimuli-responsive behavior. researchgate.net |

Polyethylene: While specific studies on the direct graft copolymerization of DMAPMA onto polyethylene are limited in the provided search results, related research has demonstrated the grafting of methyl methacrylate (MMA) onto polyethylene films. researchgate.net This suggests the potential for similar "grafting from" techniques to be applied for DMAPMA.

Wood: The development of wood-plastic composites (WPCs) often involves the use of coupling agents and compatibilizers to improve the interface between the wood filler and the polymer matrix. nih.govresearchgate.netusda.govmdpi.comwur.nl While the direct grafting of DMAPMA onto wood is not explicitly detailed, the modification of wood components like lignin (B12514952) with monomers such as methyl methacrylate has been shown to improve the dispersion of wood flour in a polymer matrix and enhance mechanical properties. mdpi.com This indicates a potential route for the functionalization of wood with DMAPMA-containing polymers.

Quaternized Copolymer Derivatives

Quaternization is a chemical process that transforms the tertiary amine groups present in polymers like poly(3-(Dimethylamino)propyl methacrylate) (PDMAPMA) into permanently cationic quaternary ammonium (B1175870) salts. This modification is achieved by reacting the polymer with alkyl halides. The introduction of these permanent positive charges significantly alters the physicochemical properties of the resulting copolymers, making them strong polyelectrolytes and influencing their solubility, stimuli-responsiveness, and biological interactions.

The quaternization of copolymers derived from this compound (DMAPMA) or the structurally similar 2-(dimethylamino)ethyl methacrylate (DMAEMA) is a post-polymerization modification. mdpi.com A well-defined precursor polymer, often synthesized via controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) or Group Transfer Polymerization (GTP), is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF). mdpi.com An alkylating agent is then added to the solution. The choice of alkylating agent is crucial as it determines the nature of the substituent group on the ammonium nitrogen and can modulate the properties of the final quaternized copolymer. Common alkylating agents include iodoethane, bromoethane, bromohexane, and methyl iodide. mdpi.comnih.govmdpi.com

The degree of quaternization, which is the percentage of tertiary amine groups converted to quaternary ammonium salts, can be precisely controlled by adjusting the molar ratio of the alkylating agent to the amine-containing monomer units in the copolymer. mdpi.com For instance, a low degree of quaternization (~10 mol%) can be targeted to preserve certain characteristics of the parent polymer, such as thermo-responsiveness, while introducing cationic properties. mdpi.comnih.gov The success and extent of the quaternization reaction are typically verified and quantified using techniques like Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. mdpi.comresearchgate.net

Table 1: Examples of Alkylating Agents Used for Quaternizing Amine-Containing Methacrylate Copolymers

| Alkylating Agent | Chemical Formula | Resulting Quaternary Group | Reference |

| Iodoethane | C₂H₅I | Diethyl | mdpi.com |

| Bromoethane | C₂H₅Br | Diethyl | mdpi.comnih.gov |

| Bromohexane | C₆H₁₃Br | Hexyl | mdpi.comnih.gov |

| Bromoethanol | C₂H₅BrO | Hydroxyethyl | mdpi.comnih.gov |

| Methyl Iodide | CH₃I | Trimethyl | nih.govmdpi.comrsc.org |

| 1-Iodohexane | C₆H₁₃I | Hexyl | nih.gov |

| 1-Iodododecane | C₁₂H₂₅I | Dodecyl | nih.gov |

| 1-Bromooctane | C₈H₁₇Br | Octyl | nih.gov |

Crosslinked Networks and Hydrogel Systems

Hydrogels are three-dimensional, hydrophilic polymer networks capable of swelling and retaining large volumes of water or biological fluids without dissolving. researchgate.net Hydrogels based on this compound are typically formed through the free-radical polymerization of the DMAPMA monomer in the presence of a chemical crosslinker. researchgate.netrsc.org The crosslinker, a molecule with two or more polymerizable groups, forms covalent bonds between the growing polymer chains, creating the network structure essential for the hydrogel's integrity. nih.gov

The synthesis is often carried out in an aqueous solution. The monomer (DMAPMA) and a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA or BIS), are dissolved in water. rsc.orgresearchgate.net The polymerization is then initiated by adding a redox initiator system, for example, ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), or a thermal initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN). researchgate.netnih.govnih.gov The reaction mixture is then typically kept at a specific temperature for a set duration to allow for complete polymerization and network formation. researchgate.net After polymerization, the resulting hydrogel is often purified by immersing it in distilled water for several days to remove any unreacted monomers, crosslinkers, and initiators. researchgate.net

The network structure and, consequently, the physical properties of the hydrogel (e.g., swelling ratio, mechanical strength, and mesh size) can be precisely controlled by manipulating the synthesis parameters. nih.govbohrium.com Key factors include:

Monomer Concentration: The initial concentration of the DMAPMA monomer influences the polymer volume fraction in the final hydrogel, which in turn affects properties like stiffness. nih.gov

Crosslinker Concentration: The ratio of the crosslinking agent to the monomer is a critical parameter. nih.gov Increasing the crosslinker concentration leads to a higher crosslink density, resulting in a more tightly woven network. This generally reduces the equilibrium swelling ratio and mesh size while increasing the mechanical stiffness of the hydrogel. rsc.orgnih.gov For instance, in poly(2-hydroxyethyl methacrylate) hydrogels, varying the crosslinker ratio systematically controls the network properties and solute transport rates. nih.gov

Copolymer Composition: When DMAPMA is copolymerized with other monomers, the composition of the copolymer directly influences the hydrogel's properties. For example, copolymerizing with a hydrophobic monomer like methyl methacrylate can alter the swelling behavior and stimuli-responsiveness. mdpi.com Conversely, copolymerizing with a hydrophilic monomer like 2-hydroxyethyl methacrylate (HEMA) can enhance water absorption. tandfonline.com

These relationships allow for the rational design of hydrogels with tailored properties for specific applications. nih.govbohrium.com

A semi-interpenetrating polymer network (SIPN) is a type of polymer blend where one polymer forms a crosslinked network, and a second, linear (uncrosslinked) polymer is entangled within this network without being covalently bonded to it. researchgate.netmdpi.com This unique architecture allows for the combination of properties from two distinct polymers, often resulting in materials with enhanced mechanical strength or novel functionalities compared to the individual components. mdpi.com

The synthesis of a SIPN involving a DMAPMA-based polymer typically involves preparing the crosslinked network of one polymer in the presence of the pre-formed linear polymer. For example, a semi-IPN based on poly(dimethylsiloxane) (PDMS) and poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) was prepared by first synthesizing the linear PDMAEMA, which was then incorporated into a PDMS network during its formation. researchgate.net The stability of the resulting SIPN can be dependent on the amount of crosslinker used in the network-forming component. researchgate.net

Cryogels are a special class of macroporous hydrogels formed through a process known as cryotropic gelation or cryopolymerization. nih.govnih.gov This technique involves freezing the reaction mixture (containing monomer, crosslinker, and initiator) and allowing the polymerization and crosslinking to occur in the non-frozen liquid microphase that exists between growing ice crystals. nih.gov When the system is thawed, the melted ice crystals leave behind a network of large, interconnected pores, which is the defining characteristic of cryogels. nih.govacs.org

The fabrication of cryogels from methacrylate-based monomers like DMAPMA follows this general principle. An aqueous solution containing the monomer, a crosslinking agent (e.g., N,N'-methylenebis(acrylamide)), and an initiator system (commonly APS and TEMED) is prepared. nih.govacs.org This solution is then cooled to a sub-zero temperature (e.g., -20 °C) and held for a period to allow the reaction to proceed to completion. nih.govacs.org The frozen block is then thawed at room temperature, and the resulting cryogel is washed to remove soluble components.

Cryogels possess several unique characteristics that distinguish them from conventional hydrogels prepared at ambient temperatures:

Macroporous Structure: They have a system of large, interconnected pores, with pore sizes that can reach up to 100 µm. researchgate.net This structure facilitates the rapid transport of fluids and the convection of solutes and even cells into and out of the gel matrix.

High Porosity: Total porosity can be very high, often in the range of 94–97%. researchgate.net

Mechanical Properties: Cryogels are typically elastic and can withstand significant compressive strain. nih.govresearchgate.net The mechanical stiffness can be tuned by altering the total monomer concentration or the copolymer composition. researchgate.net

Shape Memory: Many cryogels exhibit shape memory, meaning they can be deformed and will recover their original shape upon a change in conditions. nih.gov

Fast Swelling/De-swelling: Due to the macroporous structure, cryogels can swell and de-swell much faster than non-porous hydrogels. researchgate.net

The composition of the cryogel must be carefully optimized, as factors like polymer concentration can significantly affect the final structure. If the gelation process is too rapid, it may complete before the ice crystals (porogens) have fully formed, resulting in a brittle material with low porosity. nih.gov

Stimuli Responsive Behavior and Mechanistic Investigations of Poly 3 Dimethylamino Propyl Methacrylate Systems

pH-Responsiveness of Tertiary Amine Functionalities

The tertiary amine groups within the side chains of PDMAEMA are weak bases, making the polymer's solubility in water highly dependent on pH. mdpi.commdpi.com At low pH values (acidic conditions), these amine groups become protonated, leading to the formation of positively charged ammonium (B1175870) cations. mdpi.comresearchgate.net The electrostatic repulsion between these charged groups along the polymer chain causes the polymer to adopt an extended, hydrophilic conformation, resulting in its dissolution in water. mdpi.comresearchgate.net

Conversely, as the pH increases (alkaline conditions), the tertiary amine groups become deprotonated and neutral. mdpi.comresearchgate.net The disappearance of electrostatic repulsion allows the polymer chains to collapse and aggregate, leading to a decrease in water solubility and, in some cases, precipitation. researchgate.net The transition from a soluble, extended state to an insoluble, collapsed state typically occurs over a specific pH range, which is related to the apparent pKa of the polymer. For PDMAEMA, this transition is often observed in a pH window of approximately 4.0 to 8.5. researchgate.net The apparent pKa for a block copolymer containing PDMAEMA has been reported to be around 6.35. researchgate.net The reversible conformational change of PDMAEMA with pH, from an extended hydrophilic state at low pH to a collapsed hydrophobic state at high pH, is a key characteristic of its pH-responsive behavior. researchgate.net

Temperature-Responsiveness and Lower Critical Solution Temperature (LCST) Phenomena

PDMAEMA is also classified as a thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions. researchgate.netaiche.org Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition, becoming insoluble and precipitating out of solution. mdpi.com This phenomenon is driven by a shift in the balance of interactions between the polymer and water molecules. At lower temperatures, hydrogen bonding between the polymer (specifically the amine and ester groups) and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become more favorable, causing the polymer to collapse and phase separate.

The LCST of PDMAEMA is not a fixed value but is influenced by several factors, including the polymer's molecular weight, concentration, and, significantly, the pH of the solution. aiche.orgmdpi.com The protonation state of the tertiary amine groups plays a crucial role; at low pH, where the polymer is protonated and highly charged, the LCST is shifted to higher temperatures or may not be observed at all due to the strong hydrophilic nature of the charged polymer. researchgate.net Conversely, at higher pH values, where the polymer is deprotonated and more hydrophobic, the LCST decreases. researchgate.netaiche.org For instance, at a high pH where PDMAEMA is almost uncharged, the deprotonation of tertiary amine groups leads to a lower LCST. researchgate.net The LCST of PDMAEMA in pure water has been reported to be in the range of 40°C to 55°C. rsc.org

| Factor | Effect on LCST | Reference |

| Increasing pH | Decreases | researchgate.netaiche.org |

| Increasing Ionic Strength | Decreases | aiche.org |

| Increasing Molecular Weight | Generally Decreases | mdpi.com |

| Copolymerization with Hydrophobic Monomers | Decreases | mdpi.com |

| Copolymerization with Hydrophilic Monomers | Increases | mdpi.com |

Multi-Stimuli Responsive Systems (e.g., pH/Temperature, CO2/Temperature)

The dual sensitivity of PDMAEMA to both pH and temperature makes it a prime candidate for the development of multi-stimuli responsive systems. researchgate.net The interplay between these two stimuli allows for fine-tuned control over the polymer's properties. For example, the hydrophilic-to-hydrophobic transition can be triggered by adjusting either the pH at a constant temperature or the temperature at a constant pH. researchgate.net

Furthermore, PDMAEMA can be designed to respond to other stimuli, such as carbon dioxide (CO2). CO2, when bubbled through an aqueous solution, forms carbonic acid, which lowers the pH and can protonate the tertiary amine groups of PDMAEMA. This leads to a transition from a hydrophobic to a hydrophilic state. nih.gov This process is reversible; purging the solution with an inert gas like nitrogen (N2) removes the CO2, raises the pH, and restores the polymer's hydrophobicity. mdpi.com This CO2/N2-triggered switching has been utilized in systems like reversible Pickering emulsions. mdpi.com Block copolymers of PDMAEMA with other responsive polymers, such as poly(methacrylic acid) (PMAA), have been used to create two-way CO2-responsive particles. nih.govacs.orgnih.govacs.org

The presence of certain ions can also induce unique thermoresponsive behavior. For example, the addition of trivalent metal hexacyano anions like [Co(CN)6]3- and [Fe(CN)6]3- can induce an Upper Critical Solution Temperature (UCST) in addition to the LCST, creating a system with both lower and upper temperature-induced phase transitions. nih.gov The LCST can be adjusted by pH, while the UCST can be tuned by the concentration of these trivalent anions. researchgate.net

Electrical Response Characteristics

The presence of ionizable tertiary amine groups in PDMAEMA imparts it with interesting electrical properties. In its protonated state, PDMAEMA behaves as a cationic polyelectrolyte, and solutions of the polymer can conduct electricity. nih.gov The conductivity is influenced by the degree of protonation (and thus the pH of the solution) and the nature of the counter-ions present. nih.gov

Academic Research Applications of Poly 3 Dimethylamino Propyl Methacrylate

Biomedical and Pharmaceutical Research

The inherent properties of PDMAPMA-based polymers make them highly suitable for various biomedical and pharmaceutical applications, ranging from sophisticated delivery systems to constructs for tissue regeneration.

Advanced Drug Delivery Systems

Polymers based on 3-(Dimethylamino)propyl methacrylate (B99206) are extensively investigated for creating advanced drug delivery systems (DDS). researchgate.netd-nb.inforesearchgate.net These systems aim to enhance the therapeutic efficacy of drugs by controlling their release rate, time, and location within the body. d-nb.info The pH-sensitivity of PDMAPMA is a key feature, allowing for the design of "smart" hydrogels and nanoparticles that can release their therapeutic payload in response to specific physiological environments, such as the acidic microenvironment of tumors or inflammatory tissues.

Self-healing hydrogels based on quaternized P(DMAPMA-stat-DAA) copolymers have been developed for controlled drug release. nih.gov These hydrogels can be loaded with drugs like doxorubicin (B1662922) and demonstrate a pH-sensitive release profile. nih.gov Similarly, interpenetrating polymer networks (IPNs) composed of PDMAEMA and polyacrylamide have been synthesized to achieve prolonged release of drugs like diclofenac (B195802) sodium. nih.gov The inclusion of polyacrylamide helps to moderate the swelling of PDMAEMA in acidic conditions, making the system more suitable for oral drug delivery. nih.gov

Researchers have also successfully encapsulated hydrophobic drugs like doxorubicin into PDMAPMA-b-PMMA nanoparticles through a one-pot synthesis method, demonstrating the polymer's potential for carrying poorly water-soluble therapeutics. researchgate.net Molecularly imprinted polymers (MIPs), which create specific recognition sites for target molecules, are another advanced application. nih.gov MIPs offer the potential for highly selective drug binding, enhanced loading, and sustained release. nih.gov

Table 1: Research Findings on PDMAPMA-based Drug Delivery Systems

| Polymer System | Application | Key Findings |

|---|---|---|

| Quaternized P(DMAPMA-stat-DAA) Hydrogel | pH-sensitive drug release | Showed controlled, pH-sensitive release of Doxorubicin (DOX·HCl) and Ovalbumin (OVA). nih.gov |

| PDMAEMA/PAAm IPN | Oral drug delivery | Achieved prolonged release of diclofenac sodium by controlling swelling behavior. nih.gov |

| PDMAPMA-b-PMMA Nanoparticles | Encapsulation of hydrophobic drugs | Successfully encapsulated doxorubicin via one-pot RAFT-mediated emulsion polymerization. researchgate.net |

| P(DMAPMA-stat-DAA) Hydrogels | Self-healing drug delivery | Synthesized as self-healing, pH-responsive hydrogels for potential drug delivery applications. |

Gene and Nucleic Acid Delivery Platforms

The cationic nature of PDMAPMA and PDMAEMA allows them to form complexes, known as polyplexes, with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.govresearchgate.net This makes them promising non-viral vectors for gene therapy, which requires the safe and efficient delivery of genetic material into cells. nih.govnih.gov These polymeric vectors can condense and protect the nucleic acids from degradation by enzymes. nih.govmdpi.com

The efficiency of gene delivery is influenced by the molecular weight and charge of the polycations, as well as the cell type. Studies have shown that PDMAEMA can efficiently bind DNA and mediate transfection in various cell types. nih.gov The "proton sponge" effect is a proposed mechanism for the intracellular release of the genetic payload; the buffering capacity of the polymer's tertiary amine groups is thought to cause endosomal swelling and rupture, releasing the polyplex into the cytoplasm. nih.gov

To improve biocompatibility and reduce the cytotoxicity associated with high charge density, PDMAPMA has been copolymerized with other molecules like polyethylene (B3416737) glycol (PEG) or chondroitin (B13769445) sulfate (B86663). nih.govmdpi.com Copolymers of PDMAEMA with methacrylated chondroitin sulfate (CSMA) have shown significantly lower cytotoxicity compared to PDMAEMA alone, while maintaining or even enhancing transfection efficiency. nih.gov Similarly, reducible PDMAEMA, which contains disulfide bonds in its backbone, has been developed to degrade in the reducing environment inside a cell, facilitating the release of the nucleic acid and reducing toxicity. nih.gov

Table 2: PDMAPMA in Gene and Nucleic Acid Delivery

| Polymer/System | Nucleic Acid Delivered | Key Research Findings |

|---|---|---|

| PDMAPMA-based Cationic Glycopolymers | siRNA | Showed good complexation with siRNA, high cellular uptake, and efficient gene knockdown with low toxicity. researchgate.net |

| CSMA-modified PDMAEMA | Plasmid DNA | Exhibited significantly improved cell viability and lower cytotoxicity compared to PDMAEMA, with high transfection efficiency. nih.gov |

| Reducible PDMAEMA (rPDMAEMA) | Plasmid DNA | Degrades in the intracellular environment, showing lower cytotoxicity than non-reducible PDMAEMA and efficient gene delivery. nih.gov |

| PDMAEMA-co-PEO Copolymers | Plasmid DNA | Formed stable interpolyelectrolyte complexes with DNA and showed promising transfection efficiency with lower toxicity than commercial reagents like lipofectamine. mdpi.com |

Tissue Engineering Scaffolds and Biocompatible Constructs

In tissue engineering, the goal is to repair or replace damaged tissues using a combination of cells, growth factors, and scaffolds. nih.gov Synthetic polymers are crucial for creating these scaffolds, which provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. nih.gov Hydrogels based on methacrylamide (B166291) derivatives, such as gelatin-methacrylamide (gelMA), are widely explored for these applications. nih.gov

While direct research on PDMAPMA for tissue scaffolds is less common, related poly(methacrylamide)s are used extensively. For instance, hydrogel membranes made from copolymers of acrylic acid and N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA) have been prepared for biomedical applications. researchgate.net These membranes were found to be highly hemocompatible. researchgate.net The mechanical properties and morphology of hydrogels can be tailored for specific tissue engineering needs. nih.govrsc.org For example, the stiffness and swelling of gelMA hydrogels can be controlled to support chondrocyte (cartilage cell) viability and differentiation, making them suitable for cartilage repair. nih.gov The development of biocompatible synthetic polymers is a cornerstone of regenerative medicine. nih.gov

In Vitro Studies of Biocompatibility and Cellular Interactions

Biocompatibility is a critical requirement for any material intended for medical use. nih.gov In vitro tests are essential for the initial assessment of how a material interacts with biological systems at the cellular level. nih.govdntb.gov.ua Studies on PDMAPMA and related polymers have evaluated their effects on cell viability, proliferation, and morphology.

The cytotoxicity of cationic polymers like PDMAEMA is a significant concern, as their positive charge can disrupt cell membranes. nih.gov Research has shown that the physicochemical characteristics of PDMAEMA-based polyplexes, such as their size and surface charge (zeta potential), are crucial for cellular association and internalization. nih.gov Cellular uptake generally occurs only when the polyplexes have a net positive charge. nih.gov

To enhance biocompatibility, PDMAPMA can be modified. For example, copolymers of PDMAEMA with chondroitin sulfate showed significantly improved cell viability. nih.gov Studies on hydrogel membranes made from acrylic acid and DMAPMA demonstrated high hemocompatibility, with hemolysis levels below 2%. researchgate.net Such in vitro evaluations are fundamental to framing a material as biocompatible and selecting it for further development in applications like tissue engineering or drug delivery. nih.govresearchgate.net

Antimicrobial Materials Science

The development of materials that can prevent microbial growth is crucial for reducing infections related to medical devices and other surfaces. researchgate.net Antimicrobial polymers offer an alternative to traditional antibiotics, with mechanisms that pathogens are less likely to develop resistance to. mdpi.com

Inherently Antimicrobial Polymer Systems

PDMAPMA and PDMAEMA are recognized for their inherent antimicrobial properties. nih.govresearchgate.net Their cationic nature, particularly after the quaternization of the tertiary amine groups to form permanent positive charges, is key to their biocidal activity. mdpi.com These cationic polymers interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. researchgate.netnih.gov

The antimicrobial effect is active against both Gram-positive and Gram-negative bacteria, though the intensity can vary depending on the bacterial species and the pH of the environment. nih.govnih.gov For instance, PDMAEMA has been shown to be bacteriostatic against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values between 0.1 and 1 mg/mL. researchgate.net Its activity against Gram-positive bacteria is more variable. researchgate.net The mechanism involves the polymer binding to the outside of the bacteria, permeabilizing the outer membrane, and disrupting the cytoplasmic membrane. researchgate.netnih.gov

Copolymers incorporating DMAPMA or DMAEMA have been developed to create antimicrobial surfaces and materials. nih.govmdpi.com For example, copolymers of methyl methacrylate (MMA) and DMAEMA have inherent bactericidal activity. nih.govmdpi.com When combined with photosensitizers, these copolymers can exhibit a dual antimicrobial effect, being active both in the dark (due to the cationic polymer) and under light irradiation. nih.govmdpi.com Self-healing hydrogels have also been created from quaternized P(DMAPMA-stat-DAA), combining antimicrobial properties with regenerative capabilities for potential biomedical applications. nih.gov

Table 3: Antimicrobial Activity of PDMAPMA/PDMAEMA-based Polymers

| Polymer System | Target Microorganisms | Key Research Findings |

|---|---|---|

| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Gram-positive and Gram-negative bacteria | Bacteriostatic against Gram-negative bacteria (MIC 0.1-1 mg/mL). researchgate.net Activity depends on pH and bacterial type. nih.gov |

| Quaternized P(DMAPMA-stat-DAA) Hydrogel | Not specified | Quaternization imparted antimicrobial properties to the self-healing hydrogel. nih.gov |

| P(MMA-ran-DMAEMA) Copolymers | Escherichia coli, Staphylococcus aureus | Showed inherent bactericidal activity due to amino groups. nih.govmdpi.com A copolymer with 43% DMAEMA was most efficient. nih.govmdpi.com |

| Alkylated P(DMAPMA-co-MMA) Copolymers | Escherichia coli, Staphylococcus aureus | Alkylation with dodecyl groups resulted in cationic materials with promising biocidal properties. mdpi.com |

Surface Modification for Antibacterial Properties

The polymer derived from 3-(Dimethylamino)propyl methacrylate, poly(this compound) (PDMAPMA), and its derivatives are extensively researched for creating surfaces with potent antibacterial properties. The primary mechanism involves the cationic nature of the polymer, particularly after quaternization of its tertiary amine groups. These positively charged quaternary ammonium (B1175870) groups interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and subsequent cell death. rsc.orgnih.gov

Researchers have successfully grafted PDMAPMA onto various substrates to impart antimicrobial functionality. For instance, polypropylene (B1209903) has been modified by coating it with PDMAPMA, where the tertiary amine groups are subsequently converted to quaternary ammonium salts. nih.gov The biocidal activity of these surfaces is directly related to the amount of grafted polymer. nih.gov Similarly, surface-initiated Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been used to create well-defined cationic polymer brushes on substrates, enabling precise control over the coating's thickness and grafting density for antimicrobial applications.

Hydrogels based on PDMAPMA also exhibit intrinsic antibacterial capabilities. Studies have shown that these hydrogels can reduce the activity of bacteria like E. coli even without the addition of traditional antibiotics. rsc.org This inherent antimicrobial activity is attributed to the quaternary ammonium groups present on the polymer chains which can interact directly with bacterial membranes. rsc.org The effectiveness of these antibacterial surfaces has been demonstrated against both Gram-positive and Gram-negative bacteria, although the minimum inhibitory concentrations (MIC) can vary depending on the bacterial strain. nih.gov

| Substrate/Material | Modification Method | Target Bacteria | Key Finding |

| Polypropylene (PP) | Surface coating with PDMAPMA and quaternization | General | Biocidal activity depends on the amount of grafted polymer. nih.gov |

| Silicone Rubber | Plasma/UV-induced surface polymerization | E. coli, P. aeruginosa, S. aureus | Grafted copolymer provided excellent antimicrobial activity. frontiersin.org |

| PDMAPMAAm Hydrogel | Free radical solution polymerization | E. coli | Hydrogel showed inherent ability to reduce E. coli activity. rsc.org |

Anti-Biofilm Strategies

Beyond killing individual bacteria, PDMAPMA-modified surfaces are effective in preventing the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. This anti-biofilm capability stems from both bactericidal action and anti-fouling (protein-repellent) properties.

Amphiphilic block copolymers containing PDMAPMA have been grafted onto materials like silicone rubber, a common material for catheters. frontiersin.org These surfaces have demonstrated excellent activity against pathogenic bacteria such as E. coli, P. aeruginosa, and S. aureus, and effectively prevent the formation of biofilms. frontiersin.org The anti-biofilm mechanism is enhanced by the polymer's ability to reduce protein adsorption. nih.gov When fewer proteins from the surrounding environment adhere to the surface, it becomes more difficult for bacteria to initially attach and colonize, a critical first step in biofilm formation. This reduction in protein adhesion ensures that the antibacterial components of the polymer remain accessible for direct contact with bacteria. nih.gov

In dental applications, incorporating a related quaternary ammonium monomer, dimethylaminohexadecyl methacrylate (DMAHDM), into polymethyl methacrylate (PMMA) resins has shown potent and durable anti-biofilm activity. nih.gov When combined with a protein-repellent monomer like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), the resulting resin strongly reduces biofilm viability and metabolic activity over long periods of water-aging. nih.gov The MPC component resists protein adsorption, which in turn enhances the contact-killing efficacy of the DMAHDM. nih.gov

Environmental Engineering and Remediation

The unique chemical properties of PDMAPMA make it a valuable component in materials designed for environmental applications, particularly for water purification and treatment.

Adsorbents for Contaminant Removal (e.g., Heavy Metals, Organic Pollutants)

Polymers based on methacrylates, including PDMAPMA, are effective sorbents for removing heavy metal ions from aqueous solutions. The tertiary amine groups in the polymer structure can chelate with metal ions, effectively capturing them from contaminated water. researchgate.net Hydrogels made from PDMAPMA are particularly interesting for this application due to their porous, high-surface-area network that allows for efficient diffusion and capture of contaminants. researchgate.net

Research has demonstrated the potential of PDMAPMA-based materials to adsorb various heavy metals. For example, a semi-interpenetrating polymer network (semi-IPN) based on poly(dimethylsiloxane) and linear PDMAPMA was prepared to leverage the polymer's potential for adsorbing heavy metals. researchgate.net Studies have investigated the adsorption characteristics of these hydrogels for ions like copper (Cu(II)), with the removal degree being monitored over time. researchgate.net The efficiency of these materials often depends on factors like the pH of the solution and the initial concentration of the contaminant. researchgate.netmdpi.com

| Adsorbent Material | Target Contaminant | Key Feature/Finding |

| Poly(N,N Dimethylamino Ethylmethacrylate) Hydrogels | Heavy metal ions (e.g., Cu2+) | The polar tertiary amine group offers the potential to adsorb heavy metals. researchgate.net |

| Methacrylate-based copolymers | Heavy metal ions (e.g., Cr(VI), U(VI)) | Amino-modified copolymers show high affinity and capacity for metal ions. mdpi.com |

Flocculation Technologies

PDMAPMA and its copolymers are utilized as effective flocculants in water treatment processes. Flocculants work by causing fine, suspended particles in a liquid to aggregate into larger flocs, which can then be more easily removed by sedimentation or filtration. The cationic nature of PDMAPMA is crucial for this application, as it can neutralize the negative surface charges of suspended particles (like clay or organic matter), reducing inter-particle repulsion and promoting aggregation.

A novel flocculant created by copolymerizing dimethylamino propylmethacrylamide (DMAPMA) with an unsaturated polyether macromonomer has proven effective in treating produced liquids from polymer flooding in oil recovery. figshare.com These liquids, which contain crude oil emulsions and oily wastewater, are challenging to treat. figshare.com The PMAP flocculant demonstrated an oil removal rate of over 75% and showed better versatility than conventional cationic flocculants. figshare.com The mechanism involves not only charge neutralization but also bridging, where the long polymer chains adsorb onto multiple particles, linking them together.

Copolymers of DMAPMA have also been synthesized for treating industrial wastewater containing bentonite (B74815) suspensions. researchgate.net The flocculating effect of these copolymers has been confirmed by measuring the sedimentation of the dispersed particles. researchgate.net

Advanced Functional Materials

The responsiveness of PDMAPMA to external stimuli like pH and temperature allows for its incorporation into advanced "smart" materials.

Smart Coatings and Surface Engineering

Smart coatings are materials that can change their properties in response to environmental changes. PDMAPMA is a pH-responsive polymer due to its tertiary amine groups, which can be protonated or deprotonated depending on the surrounding pH. This property is used to create surfaces and hydrogels that swell or shrink, or become more or less hydrophilic, in response to pH shifts. nih.gov

This responsiveness has been harnessed to engineer smart surfaces. For instance, surface-initiated RAFT polymerization has been used to grow dense PDMAPMA brushes on silicon wafers. researchgate.net This technique allows for the creation of homogeneous polymer films whose thickness can be precisely controlled, leading to surfaces with tunable properties. researchgate.net

Furthermore, PDMAPMA has been investigated for its use in CO2-responsive materials. Amine-functionalized polymers can react with carbon dioxide, making them useful for CO2 capture and sensing. acs.orgnih.gov Researchers synthesized pDMAPMAm and tested its electrical response to CO2. capes.gov.br When exposed to CO2 and humidity, the amine groups in the polymer become protonated, which alters the electrical resistance of the material. acs.org This principle was used to develop a chemiresistive sensor where a pDMAPMAm film was printed between two electrodes, demonstrating a viable mechanism for CO2 detection. acs.org The change in resistance corresponds to the concentration of CO2, making it a functional component for smart sensor technology. capes.gov.br

Additives for Energy Materials (e.g., Perovskite Solar Cells)

Poly(this compound) (PDMAPMA) and its derivatives are emerging as significant additives in the field of energy materials, particularly in the development of more stable and efficient perovskite solar cells (PSCs). The inherent chemical properties of these polymers allow them to address some of the critical challenges that hinder the commercial viability of perovskite technology, such as instability in the presence of moisture and surface defects.

Research has shown that incorporating polymers with similar functional groups, such as N-[(3-dimethylamino) propyl] methacrylamide, into the perovskite layer can significantly enhance the structural integrity and longevity of the solar cells. aip.org One of the primary mechanisms is the passivation of surface defects on the perovskite crystals. aip.org The amine groups within the polymer structure can interact with and neutralize charge traps at the grain boundaries and surfaces of the perovskite film. This passivation reduces non-radiative recombination, a major source of efficiency loss in PSCs.

Furthermore, these polymer additives can act as a barrier against environmental factors. For instance, the addition of poly(methyl methacrylate) (PMMA) to the surface of a perovskite layer has been shown to improve the device's resistance to humidity by filling pinholes and creating a smoother, more uniform surface morphology. researchgate.netresearchgate.net This protective layer prevents the ingress of water molecules, which are known to rapidly degrade the perovskite crystal structure. researchgate.net

The following table summarizes key research findings on the impact of methacrylate-based polymer additives on perovskite solar cell performance.

| Polymer Additive | Perovskite Type | Observed Effects | Reference |

| N-[(3-dimethylamino) propyl] methacrylamide | MAPbI₃ | Enhanced structural stability, passivation of surface defects, mitigation of ion migration, and formation of a protective 2D perovskite phase. | aip.org |

| Poly(methyl methacrylate) (PMMA) | General | Improved surface morphology, reduced pinholes, enhanced moisture resistance, and increased short-circuit current density and fill factor. | researchgate.netresearchgate.net |

| Poly(methyl methacrylate) (PMMA) | Triple-cation perovskite | Improved crystallinity and long-term stability under ambient conditions. | researchgate.net |

Materials for Bioimaging and Magnetic Devices

The unique properties of Poly(this compound) (PDMAPMA) also lend themselves to innovative applications in bioimaging and the fabrication of magnetic devices. The polymer's ability to be functionalized and incorporated into complex composite materials is central to its utility in these high-tech fields.

In the realm of bioimaging, PDMAPMA and its related monomers are utilized in the creation of advanced contrast agents for Magnetic Resonance Imaging (MRI). Specifically, N-[3-(Dimethylamino)propyl]methacrylamide has been used to fabricate iron oxide nanoparticle formulations. These nanoparticles can be formulated into "inks" suitable for 3D printing, enabling the production of customized MRI contrast agents. The polymer component of these nanoparticles plays a crucial role in stabilizing the iron oxide core, preventing aggregation, and ensuring biocompatibility. The tertiary amine groups in the polymer can also be quaternized, introducing a positive charge that can influence interactions with biological tissues.

The application of PDMAPMA extends to the direct fabrication of magnetic devices. The same iron oxide-infused polymer inks used for bioimaging can be employed in 3D printing to create functional magnetic components. This approach allows for the precise, layer-by-layer construction of devices with tailored magnetic properties. Research into related polymers like poly(methyl methacrylate) (PMMA) has demonstrated that the magnetic properties of the polymer itself can be influenced by its synthesis conditions. researchgate.net For example, the polymerization environment, such as the presence of oxygen, can alter the magnetic ordering of PMMA from diamagnetic to paramagnetic. researchgate.net This suggests that the magnetic characteristics of PDMAPMA-based devices could potentially be fine-tuned during the manufacturing process.

Furthermore, the ability to create magnetic composites with a polymer matrix is a significant area of research. Magnetic nanoparticles can be dispersed within a polymer such as PMMA to create materials that respond to external magnetic fields. researchgate.net These materials can be used for applications like magnetic separation or as components in stimuli-responsive systems. mdpi.com

The table below outlines the applications of PDMAPMA and related monomers in bioimaging and magnetic devices.

| Application Area | Material Formulation | Key Features and Functions | Reference |

| Bioimaging | Iron oxide nanoparticles with N-[3-(Dimethylamino)propyl]methacrylamide | Used as 3D-printable inks for creating MRI contrast agents. The polymer stabilizes the nanoparticles. | |

| Magnetic Devices | Iron oxide nanoparticle inks with N-[3-(Dimethylamino)propyl]methacrylamide | Enables 3D printing of functional magnetic components. | |

| Magnetic Polymers | Poly(methyl methacrylate) (PMMA) | Magnetic properties can be altered from diamagnetic to paramagnetic based on synthesis conditions (e.g., oxygen exposure). | researchgate.net |

Characterization Techniques for Poly 3 Dimethylamino Propyl Methacrylate Materials

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the chemical structure and purity of p(DMAPMA). These techniques probe the interactions of electromagnetic radiation with the polymer's molecules to provide detailed information about its constituent functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of p(DMAPMA). Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the successful polymerization and to analyze the polymer's microstructure.